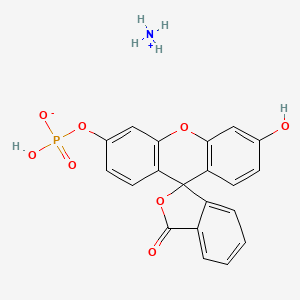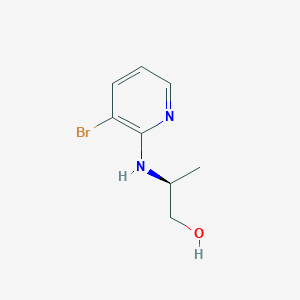
Fluorescein-diphosphat monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-diphosphat monoammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields fluorescein, a highly fluorescent molecule. This property makes it particularly useful in various fluorescence-based detection methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescein-diphosphat monoammonium salt is synthesized through a multi-step process involving the phosphorylation of fluorescein. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, often employing techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-diphosphat monoammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of its phosphate groups by alkaline phosphatase results in the formation of fluorescein monophosphate and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in alkaline conditions, with the presence of alkaline phosphatase being crucial for the reaction. The optimal pH for these reactions is around 8-10 .
Major Products Formed
The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein. Fluorescein is highly fluorescent and is the primary product of interest in many biochemical assays .
Wissenschaftliche Forschungsanwendungen
Fluorescein-diphosphat monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of phosphatases.
Biology: Employed in cell viability assays and to monitor enzymatic activities within cells.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or to measure enzyme activity in clinical samples.
Industry: Applied in high-throughput screening assays for drug discovery and development
Wirkmechanismus
The mechanism of action of fluorescein-diphosphat monoammonium salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence can be measured and quantified, providing insights into the enzymatic activity and the presence of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein monophosphate monoammonium salt: Similar in structure but contains only one phosphate group.
4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in similar assays but with different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific applications
Uniqueness
Fluorescein-diphosphat monoammonium salt is unique due to its high fluorescence quantum yield and its ability to produce a strong fluorescent signal upon enzymatic hydrolysis. This makes it particularly valuable in assays requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C20H16NO8P |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
InChI-Schlüssel |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)


![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)

